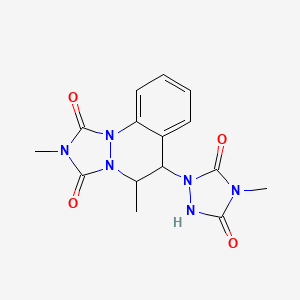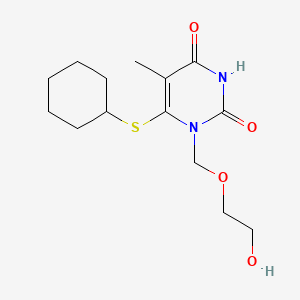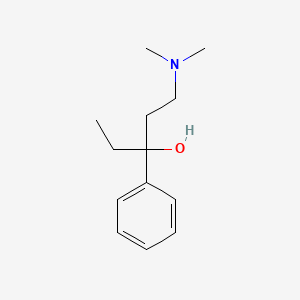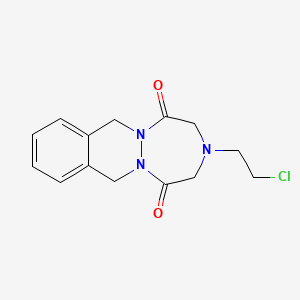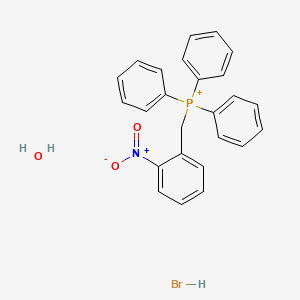
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a nitrophenyl group attached to a methyl-triphenylphosphanium moiety, with the addition of hydrate and hydrobromide components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide typically involves the reaction of (2-nitrophenyl)methyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonium salts.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of other phosphonium salts and related compounds.
Biology
In biological research, this compound is used in studies involving cellular signaling pathways and enzyme inhibition. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in catalysis and material science.
Mécanisme D'action
The mechanism of action of (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triphenylphosphanium moiety can interact with various enzymes and proteins. These interactions can modulate cellular signaling pathways and influence biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Nitrophenyl)methyl-triphenylphosphanium chloride
- (2-Nitrophenyl)methyl-triphenylphosphanium bromide
- (2-Nitrophenyl)methyl-triphenylphosphanium iodide
Uniqueness
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is unique due to the presence of the hydrate and hydrobromide components. These additional components can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C25H24BrNO3P+ |
|---|---|
Poids moléculaire |
497.3 g/mol |
Nom IUPAC |
(2-nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide |
InChI |
InChI=1S/C25H21NO2P.BrH.H2O/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;; |
Clé InChI |
UNGMSIJQPDEGNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)

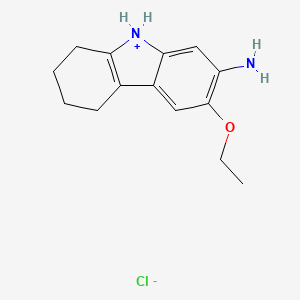
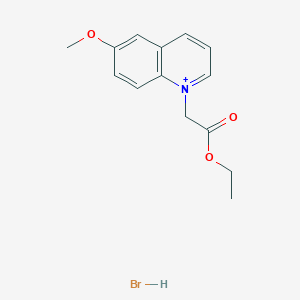
![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)

